![molecular formula C23H21N3O3S B13653483 3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a hydrazineylidene group, and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with carbon disulfide and an appropriate halogenating agent, followed by cyclization.
Hydrazineylidene Group Introduction: The thiazole derivative is then reacted with hydrazine hydrate to introduce the hydrazineylidene group.
Coupling with Chromenone: The final step involves coupling the thiazole-hydrazineylidene intermediate with 8-methoxy-2H-chromen-2-one under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the hydrazineylidene group, converting it to a hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: Depending on the substituent, products can vary widely, including halogenated, alkylated, or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Wirkmechanismus
The mechanism of action of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The thiazole ring can bind to metal ions, affecting enzymatic activity. The hydrazineylidene group can form hydrogen bonds with biological macromolecules, altering their function. The chromenone moiety can intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Hydrazine Derivatives: Compounds with hydrazine groups also show antimicrobial and anticancer properties.
Chromenone Derivatives: These compounds are known for their antioxidant and anti-inflammatory activities.
Uniqueness
What sets 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for multiple modes of action and a broad spectrum of applications.
Eigenschaften
Molekularformel |
C23H21N3O3S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
3-[(E)-N-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C23H21N3O3S/c1-13-8-9-14(2)17(10-13)19-12-30-23(24-19)26-25-15(3)18-11-16-6-5-7-20(28-4)21(16)29-22(18)27/h5-12H,1-4H3,(H,24,26)/b25-15+ |
InChI-Schlüssel |
MEQGXJPJYRWPMQ-MFKUBSTISA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)N/N=C(\C)/C3=CC4=C(C(=CC=C4)OC)OC3=O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NN=C(C)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


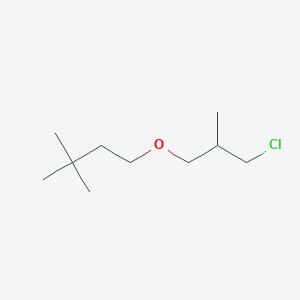
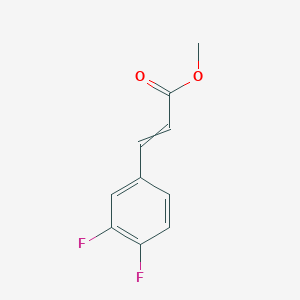
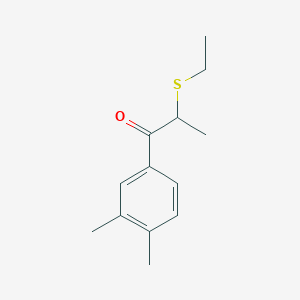
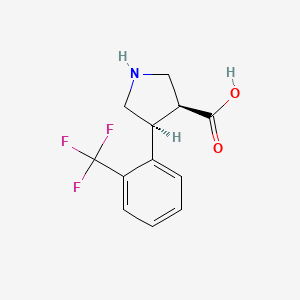
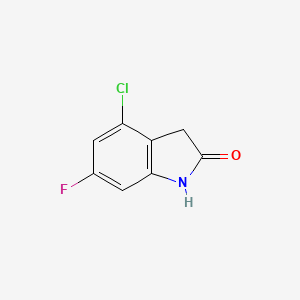
![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
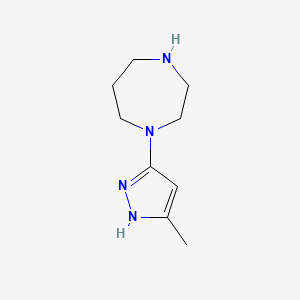
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)

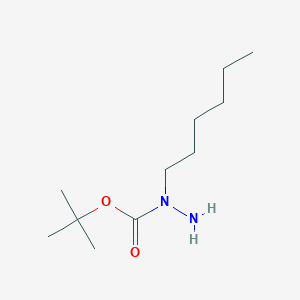
![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)
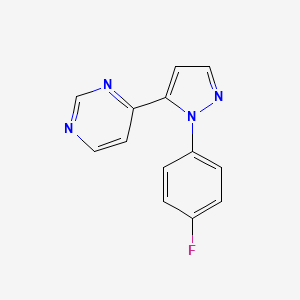
![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
